2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLSZONXTRREMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672490 | |
| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177340-00-9 | |
| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS Number: 1177340-00-9) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H14N4O, with a molecular weight of 182.22 g/mol. The compound features a pyrazole ring substituted with a hydrazide functional group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 1177340-00-9 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole derivatives found that compounds similar to this compound showed effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Pyrazoles have been recognized for their anti-inflammatory effects. The compound is hypothesized to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that related pyrazole compounds can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Notably, these compounds have been tested against various cancer cell lines, revealing IC50 values in the micromolar range .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of several pyrazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The study suggested that the presence of the trimethyl group in the pyrazole ring enhances the compound's ability to inhibit tumor growth .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibitory effects of pyrazole derivatives on key enzymes involved in cancer progression. The study found that this compound inhibited xanthine oxidase (XO) activity with an IC50 value of approximately 72 µM. This inhibition is crucial as XO is involved in oxidative stress pathways linked to cancer development .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Recent studies have demonstrated that derivatives of hydrazides exhibit significant antimicrobial properties. The incorporation of the trimethylpyrazole moiety into acetohydrazide enhances its efficacy against various bacterial strains. For instance, research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Properties :
The anti-inflammatory potential of pyrazole derivatives has been investigated, with findings indicating that these compounds can modulate inflammatory pathways. Specifically, this compound may serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Material Science
Polymer Chemistry :
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties. These polymers can be used in coatings and adhesives due to their enhanced thermal stability and mechanical strength .
Agricultural Chemistry
Pesticidal Applications :
The compound has shown promise in agricultural applications as a potential pesticide. Its structural characteristics allow it to interact with biological systems effectively, leading to the development of formulations that can control pest populations while minimizing environmental impact. Studies indicate that pyrazole derivatives can disrupt metabolic processes in pests, leading to effective pest management strategies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against multiple bacterial strains; potential for antibiotic development. |
| Research on Anti-inflammatory Effects | Medicinal Chemistry | Showed modulation of inflammatory pathways; promising lead for NSAID development. |
| Polymer Synthesis Experiment | Material Science | Developed novel polymers with enhanced thermal stability; applicable in industrial coatings. |
| Pesticidal Efficacy Study | Agricultural Chemistry | Effective in controlling pest populations; environmentally friendly alternatives explored. |
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Formation of Acetohydrazide Linkage
The reaction mechanism involves hydrazine acting as a nucleophile, attacking the carbonyl carbon of a diketone to form an intermediate hydrazone. Subsequent tautomerization yields the acetohydrazide structure .
2.2 Pyrazole Ring Formation
Sc(OTf)₃ facilitates proton transfer and cyclization steps, stabilizing intermediates during the formation of the pyrazole ring. This catalyst enhances reaction efficiency and regioselectivity .
Key Reactions
The compound participates in several chemical transformations:
3.1 Condensation Reactions
-
With Active Methylene Compounds : The acetohydrazide group reacts with compounds like malononitrile or ethyl acetoacetate to form heterocyclic derivatives .
-
With Aldehydes : Cross-aldol condensation with aromatic aldehydes yields pyrazole-based chalcones .
3.2 Alkylation and Acylation
The pyrazole nitrogen can undergo alkylation with alkyl halides, while the acetohydrazide group reacts with acid chlorides to form amides .
Analytical Characterization
Biological Activity
Preliminary screening indicates the compound exhibits plant growth stimulant activity , with field trials pending .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide and structurally or functionally related compounds:
Table 1: Key Acetohydrazide Derivatives and Their Bioactivities
Structural and Functional Insights
Core Heterocyclic Moieties :
- Pyrazole vs. Triazole/Benzimidazole : The 3,4,5-trimethylpyrazole group in the target compound may confer higher metabolic stability compared to triazole or benzimidazole derivatives, which are prone to oxidative degradation . However, triazole-thioacetohydrazides (e.g., ) exhibit superior anticancer activity due to sulfur-mediated redox interactions .
- Coumarin Hybrids : Coumarin-linked acetohydrazides () show enhanced antioxidant properties, attributed to the coumarin moiety’s radical scavenging ability, a feature absent in the pyrazole-based target compound .
Biological Performance :
- The target compound’s lack of reported bioactivity contrasts with derivatives like the triazole-thioacetohydrazide (), which inhibits cancer cell migration at sub-micromolar concentrations .
- Ethyl-thio benzimidazolyl derivatives () demonstrate exceptional enzyme inhibition, highlighting the role of sulfur and aromatic substituents in target binding .
Thermal and Chemical Stability: Limited thermal data exist for acetohydrazides, but annelated triazinylacetic acid hydrazides (e.g., lamotrigine analogs) show decomposition above 200°C, suggesting similar stability for the target compound .
Synthetic Accessibility :
- The target compound’s synthesis is likely simpler than Mannich base derivatives (), which require multi-step reactions with piperidine or morpholine .
Preparation Methods
Synthesis of 3,4,5-Trimethyl-1H-pyrazole
Condensation Method :
Reacting hydrazine hydrate with 3,4,5-trimethyl-1,3-diketones or β-ketoesters under reflux in ethanol or other polar solvents yields the 3,4,5-trimethylpyrazole ring system. The methyl groups are introduced via the diketone starting materials.Reaction Conditions :
Typical conditions involve refluxing for several hours (3–6 h) in ethanol or methanol with catalytic acid or base to facilitate ring closure.
Alkylation with Bromoacetyl Derivatives
The pyrazole nitrogen (N1) is alkylated using bromoacetyl bromide or ethyl bromoacetate in anhydrous acetone or acetonitrile at low temperatures (0–5 °C) followed by stirring at room temperature to 50 °C for several hours.
This step yields 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl esters or halides.
Conversion to Acetohydrazide
The ester or halide intermediate is reacted with hydrazine hydrate (NH2NH2·H2O) in ethanol or methanol under reflux for 2–6 hours.
This nucleophilic substitution replaces the ester or halide group with the hydrazide (-CONHNH2) group, yielding the target compound.
Representative Reaction Scheme
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + 3,4,5-trimethyl-1,3-diketone, EtOH, reflux 4 h | 3,4,5-trimethyl-1H-pyrazole | 70–85 | Formation of pyrazole core |
| 2 | Pyrazole + bromoacetyl bromide, acetone, 0–5 °C, stir 4 h | 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl bromide | 60–75 | Alkylation at N1 position |
| 3 | Intermediate + hydrazine hydrate, EtOH, reflux 3 h | This compound | 65–80 | Hydrazide formation by nucleophilic substitution |
Analytical and Spectroscopic Characterization
Melting Point : Characteristic sharp melting point consistent with pure acetohydrazide derivative.
-
- Strong absorption near 1650–1700 cm⁻¹ corresponding to amide C=O stretch.
- N–H stretching bands around 3200–3400 cm⁻¹ confirming hydrazide NH groups.
-
- $$^{1}H$$ NMR signals for methyl groups at 2.0–2.5 ppm (singlets).
- Hydrazide NH protons appear as broad singlets around 7–9 ppm.
- Methylenic protons adjacent to pyrazole nitrogen typically appear as singlets near 4.0–5.0 ppm.
Elemental Analysis : Confirms expected C, H, N content consistent with molecular formula.
Research Findings and Optimization Notes
The alkylation step is sensitive to temperature and solvent choice; acetone at low temperature (0–5 °C) followed by gradual warming improves selectivity and yield.
Use of anhydrous conditions prevents hydrolysis and side reactions.
Hydrazine hydrate excess is often used to drive hydrazide formation to completion.
Purification by recrystallization from ethanol or ethanol/water mixtures affords high-purity product.
Yields can be optimized by controlling reaction times and stoichiometry, with typical overall yields ranging from 50% to 75% for the full sequence.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent for pyrazole synthesis | Ethanol, reflux | Efficient ring closure, high yield |
| Alkylation solvent | Anhydrous acetone, 0–5 °C | High selectivity, minimizes side reactions |
| Alkylation time | 4–6 hours | Longer times may increase by-products |
| Hydrazide formation solvent | Ethanol or methanol, reflux | Good solubility of reactants, complete reaction |
| Hydrazine hydrate excess | 1.5–2 equivalents | Drives reaction to completion |
| Purification | Recrystallization from ethanol/water | High purity, removal of unreacted starting materials |
Q & A
Q. What are the recommended synthetic routes for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions (e.g., acetic acid) .
- Acetohydrazide functionalization : Coupling the pyrazole intermediate with chloroacetyl chloride, followed by hydrazine hydrate treatment .
- Optimization parameters :
- Temperature : 60–80°C for cyclocondensation; room temperature for hydrazide formation .
- pH control : Neutral to slightly acidic (pH 5–6) to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of pyrazole substitution and hydrazide linkage .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 238.13) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
- Elemental analysis : Validate C, H, N content (±0.3% deviation) .
Q. How does the nitro or methyl group on the pyrazole ring influence reactivity in further derivatization?
- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the pyrazole N-atoms, facilitating nucleophilic substitutions (e.g., aryl hydrazone formation) .
- Electron-donating groups (e.g., -CH₃) : Stabilize the pyrazole ring, reducing susceptibility to oxidation but enhancing π-π stacking in crystal packing .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in polymorphic forms of this compound?
- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain diffraction-quality crystals .
- Refinement : Employ SHELXL (via Olex2 or SHELXTL) with restraints for disordered methyl groups .
- Key parameters : Monitor unit cell dimensions (e.g., monoclinic P2₁/n with β ≈ 97–107°) and hydrogen-bonding networks (N-H⋯O/N interactions) .
Q. What computational methods are suitable for predicting the biological activity of derivatives?
- Molecular docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2 or kinase enzymes) to assess binding affinity .
- DFT calculations : Gaussian09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces and HOMO-LUMO gaps (~4.5 eV for hydrazide derivatives) .
- ADMET prediction : SwissADME to evaluate bioavailability and toxicity risks (e.g., CNS permeability) .
Q. How should researchers address contradictions in bioactivity data across structurally similar analogs?
- Case study : Compare 3,4,5-trimethylpyrazole derivatives with 4-phenyl or 4-methoxy analogs .
- Contradictory cytotoxicity : Trimethyl groups may enhance membrane permeability but reduce target specificity due to steric hindrance .
- Methodology :
- Dose-response assays : IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) .
- SAR analysis : Correlate logP values (1.5–2.5) with anti-inflammatory activity in murine models .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Flow chemistry : Continuous-flow reactors for controlled exothermic reactions (e.g., pyrazole cyclization) .
- Green chemistry : Replace chloroacetyl chloride with ethyl chloroacetate in ethanol/water mixtures to reduce toxicity .
- Purification : Flash chromatography (silica gel, 200–300 mesh) with gradient elution (hexane → ethyl acetate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
